
1-(4-Benzylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as BQ-123 and has a molecular formula of C28H28N4O2S.
Aplicaciones Científicas De Investigación
Synthesis Methods : A study by Parua et al. (2017) discusses a method for synthesizing quinazolin-4(3H)-ones, a category to which this compound belongs. They report an efficient, environmentally benign, one-pot cascade synthesis method, which could be relevant for the synthesis of this specific compound (Parua et al., 2017).
Structural Studies : Kumar et al. (2018) conducted synthesis, characterization, and crystal structure studies on quinazoline sulfonamide derivatives. This research provides insights into the structural aspects of similar compounds, which can be critical for understanding their potential applications (Kumar et al., 2018).
Cancer Research : Suzuki et al. (2020) explored derivatives of quinazolin-4-yl compounds, like the one , for their antiproliferative activity. Their research led to the discovery of a compound with significant antiproliferative activity, highlighting the potential of such compounds in cancer research (Suzuki et al., 2020).
Antimicrobial Activity : Research by Sharma et al. (2012) on quinazolin-4(3H)-ones as antibacterial agents provides an example of the antimicrobial potential of compounds in this class. They synthesized various compounds and evaluated their effectiveness against different bacterial strains (Sharma et al., 2012).
Pharmacological Investigation : Alagarsamy et al. (2007) synthesized a series of triazoloquinazolinones and investigated their antihistaminic properties. This study demonstrates another pharmacological application area for quinazolinone derivatives (Alagarsamy et al., 2007).
Antiviral Activities : Selvam et al. (2007) designed and synthesized quinazolin-4(3H)-ones, testing their antiviral activity against various viruses. This research highlights the potential use of such compounds in developing antiviral drugs (Selvam et al., 2007).
Propiedades
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-21(15-27-22-19-8-4-5-9-20(19)23-16-24-22)25-12-10-18(11-13-25)14-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHWIXSBGYZPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2915400.png)

![3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B2915405.png)

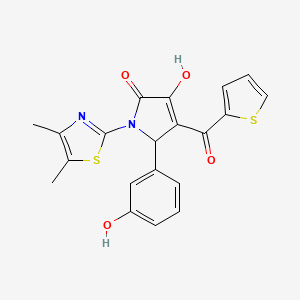
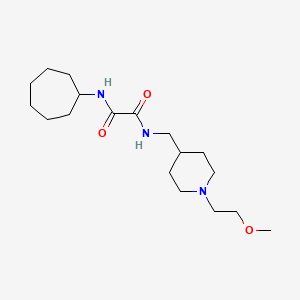



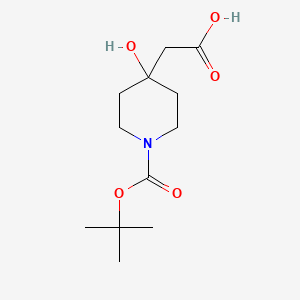
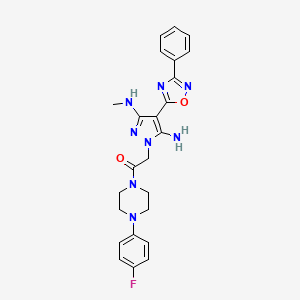
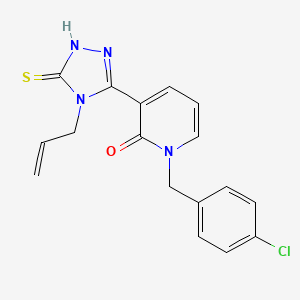
![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2915422.png)
![2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2915423.png)